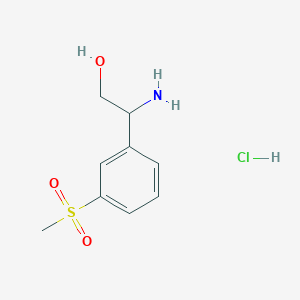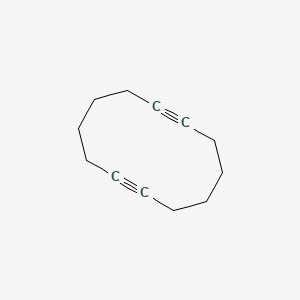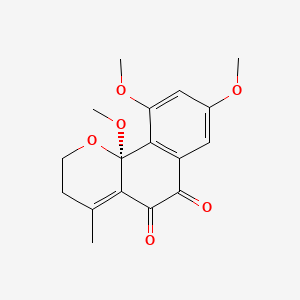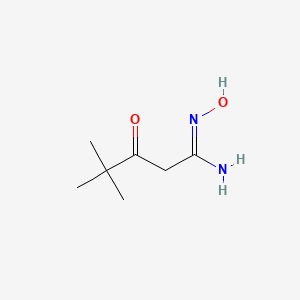
Gallium;2-chloro-3,4,5-trichlorooxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium;2-chloro-3,4,5-trichlorooxybenzoate is a complex organometallic compound that combines the properties of gallium with a chlorinated benzoate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gallium;2-chloro-3,4,5-trichlorooxybenzoate typically involves the reaction of gallium salts with 2-chloro-3,4,5-trichlorooxybenzoic acid. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the gallium center. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, often involving the benzoate ligand. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the benzoate ligand can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Reduced benzoate derivatives.
Substitution: Substituted benzoate derivatives with various functional groups.
Applications De Recherche Scientifique
Gallium;2-chloro-3,4,5-trichlorooxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of gallium, which can disrupt bacterial iron metabolism.
Medicine: Explored for its anticancer properties, as gallium compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the unique electronic properties of gallium.
Mécanisme D'action
The mechanism of action of Gallium;2-chloro-3,4,5-trichlorooxybenzoate involves several pathways:
Molecular Targets: The compound targets enzymes and proteins that are involved in cellular metabolism. Gallium ions can mimic iron ions, disrupting processes that are dependent on iron.
Pathways Involved: The inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, is a key pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Gallium;2-chloro-3,4,5-trichlorooxybenzoate can be compared with other gallium-based compounds and chlorinated benzoates:
Similar Compounds:
Uniqueness:
Gallium Nitrate: Primarily used in medicine for its anticancer properties, but lacks the specific ligand structure of this compound.
Gallium Arsenide: Widely used in electronics and optoelectronics, but does not possess the same chemical reactivity as the benzoate compound.
2-Chlorobenzoic Acid and 3,4,5-Trichlorobenzoic Acid: These compounds are simpler and lack the metal center, limiting their applications compared to the organometallic this compound.
Propriétés
Formule moléculaire |
C21H3Cl12GaO15 |
|---|---|
Poids moléculaire |
990.4 g/mol |
Nom IUPAC |
gallium;2-chloro-3,4,5-trichlorooxybenzoate |
InChI |
InChI=1S/3C7H2Cl4O5.Ga/c3*8-4-2(7(12)13)1-3(14-9)5(15-10)6(4)16-11;/h3*1H,(H,12,13);/q;;;+3/p-3 |
Clé InChI |
DOMVWGJUXOZGEL-UHFFFAOYSA-K |
SMILES canonique |
C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].C1=C(C(=C(C(=C1OCl)OCl)OCl)Cl)C(=O)[O-].[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)









